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Compound of Interest

Compound Name:
1,1-Dibromo-1-chloro-2,2,2-

trifluoroethane

CAS No.: 754-17-6

Cat. No.: B1584066

Get Quote

Executive Summary
The molecular formula C₂Br₂ClF₃ represents a highly substituted class of halogenated ethanes.

Because six distinct halogen substituents (two bromines, one chlorine, three fluorines) are

distributed across a two-carbon backbone, this formula yields three unique constitutional

isomers. This whitepaper provides an authoritative breakdown of the IUPAC nomenclature

rationale, physicochemical properties, and synthetic methodologies for these isomers,

emphasizing self-validating protocols for their generation and analytical differentiation.

Structural Isomerism and IUPAC Nomenclature
Rationale
The nomenclature of highly substituted alkanes is not arbitrary; it is a deterministic system

designed to yield a single, unambiguous molecular identifier. The causality of the naming rules

flows from parent chain identification to locant minimization, and finally to alphabetical priority.

According to IUPAC Blue Book standards, the parent chain is ethane. The primary rule dictates

that substituents must be assigned the lowest possible locant set. When alternative numbering

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1584066#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


schemes yield identical locant sets, alphabetical priority (Bromo > Chloro > Fluoro) determines

the assignment.

Isomer A: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane

Structure: CF₃-CBr₂Cl

Causality of Name: The locant set is 1,1,1,2,2,2 regardless of which carbon is designated

as C1. Alphabetically, bromo precedes chloro, which precedes fluoro. Assigning C1 to the

carbon with the two bromine atoms gives the bromo substituents the lower locants (1,1 vs

2,2). Thus, the correct name is1[1].

Isomer B: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane

Structure: CBrF₂-CBrClF

Causality of Name: The locant set is again 1,1,1,2,2,2. Numbering from either side gives

bromo locants of 1,2. The tie-breaker is the chloro substituent. Assigning C1 to the carbon

bearing the chlorine atom gives chloro a locant of 1 rather than 2. This isomer possesses

a chiral center at C1, existing as a pair of (R)/(S) enantiomers[2].

Isomer C: 1,1-dibromo-2-chloro-1,2,2-trifluoroethane

Structure: CBr₂F-CClF₂

Causality of Name: Numbering from the carbon with two bromines gives bromo locants of

1,1, which is lower than 2,2. Therefore, C1 is the carbon with the geminal bromines.
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Molecular Formula:
C2Br2ClF3

Identify Parent Chain:
Ethane (2 Carbons)

Map Substituents:
2x Bromo, 1x Chloro, 3x Fluoro
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 minimizes locant
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Fig 1: Logical decision tree for determining the IUPAC nomenclature of C₂Br₂ClF₃ isomers.

Physicochemical Profiling and Industrial
Applications
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The specific distribution of halogens directly dictates the dipole moment, boiling point, and

chemical stability of the isomers. This data is summarized below for rapid comparative

analysis:

Isomer
Structure

IUPAC Name
Identifier (CAS
/ CID)

Chiral Centers
Key
Application

CF₃-CBr₂Cl

1,1-dibromo-1-

chloro-2,2,2-

trifluoroethane

CAS: 754-17-6 None

Byproduct in

Halothane

synthesis,

synthetic

intermediate[3].

CBrF₂-CBrClF

1,2-dibromo-1-

chloro-1,2,2-

trifluoroethane

CAS: 354-51-8 C1

Refrigerant,

specialized fire

extinguishing

agent, solvent[4].

CBr₂F-CClF₂

1,1-dibromo-2-

chloro-1,2,2-

trifluoroethane

CID: 23620194 None
Research

intermediate.

Synthetic Pathways and Self-Validating Protocols
The synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is achieved via the high-

temperature gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane.

Causality of Experimental Design: The C-H bonds in 2-chloro-1,1,1-trifluoroethane are highly

deactivated by the adjacent electron-withdrawing CF₃ group. Consequently, standard liquid-

phase halogenation is kinetically unfavorable. High-temperature (400–500 °C) gas-phase

conditions are strictly required to provide the activation energy necessary for the homolytic

cleavage of Br₂ and subsequent hydrogen abstraction[3].

Self-Validating Protocol: Gas-Phase Bromination
In synthetic methodology, open-loop systems are prone to undetected deviations. To ensure

reproducibility, this protocol incorporates an inline, self-validating GC-MS checkpoint. By
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quantifying the reaction trajectory in real-time, the protocol validates its own efficacy before

downstream purification begins.

Step-by-Step Methodology:

Reactant Vaporization: Vaporize 2-chloro-1,1,1-trifluoroethane and elemental bromine (Br₂)

at a molar ratio of 1:2 to favor di-bromination over mono-bromination.

High-Temperature Reactor: Pass the gaseous mixture through a quartz tube furnace

maintained strictly at 450 °C.

Condensation & Quenching: Route the effluent through a chilled condenser (0 °C) into a

receiving flask containing aqueous sodium bisulfite to quench unreacted Br₂.

Self-Validating Checkpoint (GC-MS):Critical Step. Immediately draw a 1 µL aliquot of the

organic layer for GC-MS analysis.

Validation Logic: The system is self-validating. If the chromatogram shows a Halothane

(mono-bromo) to di-bromo peak area ratio > 1:1, the system has flagged an under-

bromination state. The operator must automatically increase the Br₂ feed rate or increase

the furnace temperature by 20 °C.

Fractional Distillation: Isolate the di-bromo product by collecting the fraction boiling at its

specific boiling point (approx. 93-94 °C).
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Fig 2: Self-validating gas-phase synthesis workflow for 1,1-dibromo-1-chloro-2,2,2-
trifluoroethane.

Analytical Differentiation
For researchers, differentiating these isomers requires robust spectroscopic techniques:
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¹⁹F NMR Spectroscopy: The CF₃ group in Isomer A presents as a sharp singlet (in decoupled

spectra), which is entirely distinct from the complex diastereotopic fluorine signals seen in

the chiral Isomer B (due to the asymmetric C1 center).

Mass Spectrometry (GC-MS): While all isomers share the same molecular weight (approx

276.28 g/mol ) and identical isotopic clustering (due to two bromine and one chlorine atom),

their fragmentation patterns diverge. Isomer A readily loses a CF₃ radical (m/z 69), whereas

Isomer B fragments via cleavage of the central C-C bond to yield[CBrClF]⁺ and [CBrF₂]⁺

ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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